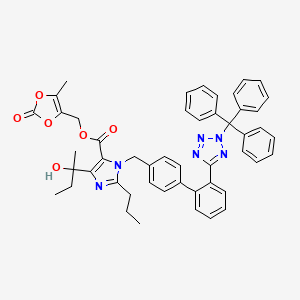
N-Trityl Ethyl Olmesartan Medoxomil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl Ethyl Olmesartan Medoxomil is a key intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the tetrazole ring, which plays a crucial role in its stability and reactivity during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl Ethyl Olmesartan Medoxomil involves several steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Trityl Ethyl Olmesartan Medoxomil undergoes several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Esterification: The carboxylic acid can be esterified to form various esters.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Bases: Common bases used include sodium hydroxide and potassium carbonate.
Solvents: Organic solvents such as dimethylformamide and dichloromethane are frequently used.
Major Products Formed
Trityl Olmesartan Ethyl Ester: Formed during the alkylation step.
Trityl Olmesartan Salt: Formed during the hydrolysis step.
Trityl Olmesartan Medoxomil: The final product formed during the esterification step.
Scientific Research Applications
N-Trityl Ethyl Olmesartan Medoxomil has several scientific research applications:
Mechanism of Action
N-Trityl Ethyl Olmesartan Medoxomil itself does not have a direct mechanism of action as it is an intermediate. its final product, Olmesartan Medoxomil, works by blocking the angiotensin II receptor, preventing the binding of angiotensin II, which leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
N-Trityl Olmesartan Ethyl: Another intermediate in the synthesis of Olmesartan Medoxomil.
N-Trityl Olmesartan Medoxomil: A closely related compound with similar structural features.
Uniqueness
N-Trityl Ethyl Olmesartan Medoxomil is unique due to its specific trityl protection, which provides stability during the synthesis process and ensures the formation of the desired final product, Olmesartan Medoxomil .
Properties
Molecular Formula |
C49H46N6O6 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C49H46N6O6/c1-5-18-42-50-44(48(4,58)6-2)43(46(56)59-32-41-33(3)60-47(57)61-41)54(42)31-34-27-29-35(30-28-34)39-25-16-17-26-40(39)45-51-53-55(52-45)49(36-19-10-7-11-20-36,37-21-12-8-13-22-37)38-23-14-9-15-24-38/h7-17,19-30,58H,5-6,18,31-32H2,1-4H3 |
InChI Key |
SWMPUUQGQANUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


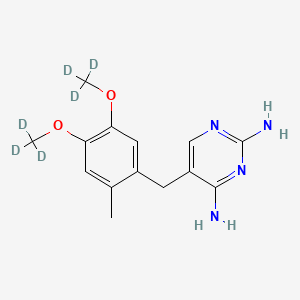
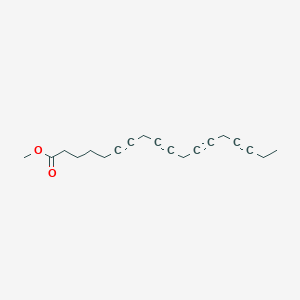
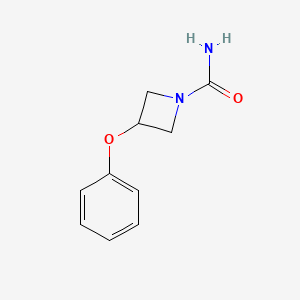
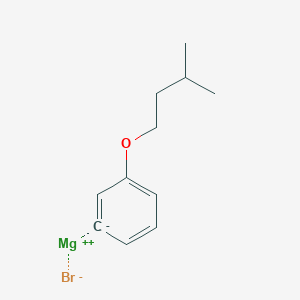
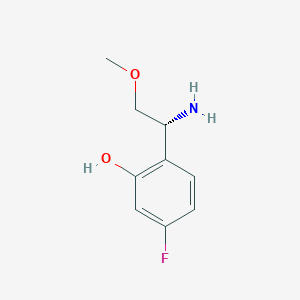
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)

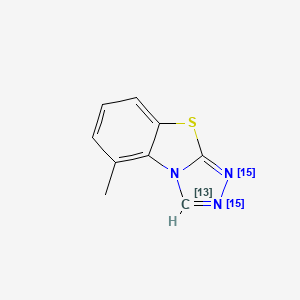
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
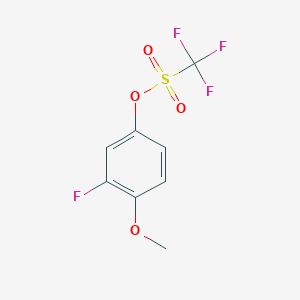

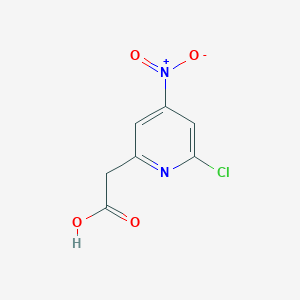
![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)
